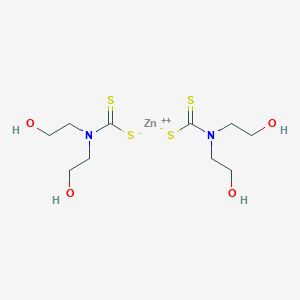

zinc;N,N-bis(2-hydroxyethyl)carbamodithioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

zinc;N,N-bis(2-hydroxyethyl)carbamodithioate: is a zinc-containing compound with the molecular formula C10H20N2O4S4Zn.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of zinc;N,N-bis(2-hydroxyethyl)carbamodithioate typically involves the reaction of zinc salts with bis(2-hydroxyethyl)dithiocarbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification and crystallization to obtain the final product .

化学反応の分析

Types of Reactions: zinc;N,N-bis(2-hydroxyethyl)carbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the zinc ion and the dithiocarbamate ligands .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various zinc complexes and derivatives of dithiocarbamic acid .

科学的研究の応用

Chemistry: In chemistry, zinc;N,N-bis(2-hydroxyethyl)carbamodithioate is used as a reagent in the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a tool for studying zinc-dependent biological processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of certain diseases .

Industry: In industrial applications, this compound is used in the production of rubber and as a stabilizer in various polymer formulations .

作用機序

The mechanism of action of zinc;N,N-bis(2-hydroxyethyl)carbamodithioate involves its interaction with molecular targets, such as enzymes and proteins. The zinc ion plays a crucial role in these interactions, influencing the activity of the target molecules and pathways involved .

類似化合物との比較

- Zinc bis(dithiocarbamate)

- Zinc bis(dimethyldithiocarbamate)

- Zinc bis(diethyldithiocarbamate)

Uniqueness: zinc;N,N-bis(2-hydroxyethyl)carbamodithioate is unique due to the presence of the bis(2-hydroxyethyl) groups, which enhance its solubility and reactivity compared to other zinc dithiocarbamates .

生物活性

Zinc;N,N-bis(2-hydroxyethyl)carbamodithioate, commonly referred to as a dithiocarbamate compound, has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies. The compound's potential in medical and agricultural fields is highlighted through various research findings.

Chemical Structure and Properties

This compound is a zinc complex of a dithiocarbamate. The general formula for dithiocarbamates is R1R2N-CS2, where R1 and R2 can be various organic groups. This compound exhibits unique properties due to the presence of the dithiocarbamate functional group, which enhances its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C6H10N2S4Zn |

| Molecular Weight | 274.83 g/mol |

| Solubility | Soluble in water |

| Appearance | White to light yellow crystalline solid |

Antimicrobial Activity

Dithiocarbamates, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of a variety of microorganisms, making them potential candidates for agricultural fungicides and medical antimicrobial agents.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the ability of dithiocarbamates to chelate metal ions, disrupting essential enzymatic processes in microbial cells .

Anticancer Potential

Research has shown that zinc dithiocarbamates possess anticancer properties. For instance, certain derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways.

- Case Study : A study on the effects of brassinin (a related dithiocarbamate) revealed its ability to inhibit indoleamine 2,3-deoxygenase (IDO), an enzyme linked to cancer immunosuppression. This suggests that similar mechanisms may be present in this compound .

Enzyme Inhibition

Dithiocarbamates are known to act as enzyme inhibitors. Research indicates that they can inhibit various enzymes, including carbonic anhydrase and proteases, which are critical in numerous biological processes.

- Application : As enzyme inhibitors, these compounds are being explored for therapeutic applications in diseases where enzyme dysregulation is a factor .

Toxicological Profile

While this compound shows promise in various applications, it is essential to evaluate its toxicity. Studies have indicated that sodium dithiocarbamate drugs do not initiate significant biological or clinical side effects at therapeutic doses . However, further investigations are necessary to fully understand the compound's safety profile.

Table 2: Toxicity Data Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity | No major side effects reported |

| Chronic Exposure | Requires further investigation |

| Environmental Impact | Biocidal properties noted |

Future Perspectives

The future research directions for this compound include:

- Development of Novel Therapeutics : Continued exploration of its anticancer and antimicrobial properties could lead to new drug candidates.

- Agricultural Applications : Its efficacy as a fungicide warrants further studies in crop protection against pathogens.

- Mechanistic Studies : Understanding the precise mechanisms underlying its biological activities will aid in optimizing its use in clinical settings.

特性

CAS番号 |

19163-92-9 |

|---|---|

分子式 |

C10H20N2O4S4Zn |

分子量 |

425.9 g/mol |

IUPAC名 |

zinc;N,N-bis(2-hydroxyethyl)carbamodithioate |

InChI |

InChI=1S/2C5H11NO2S2.Zn/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 |

InChIキー |

BRJVMKALQCUXPN-UHFFFAOYSA-L |

SMILES |

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Zn+2] |

正規SMILES |

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Zn+2] |

Key on ui other cas no. |

19163-92-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。